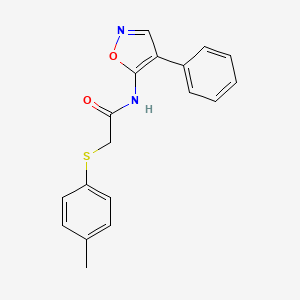

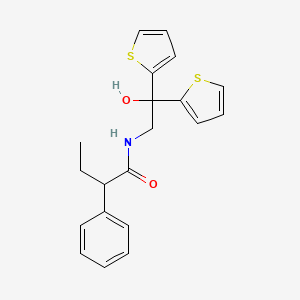

![molecular formula C14H15N7O2S2 B2718943 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 835897-84-2](/img/structure/B2718943.png)

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C14H15N7O2S2 and its molecular weight is 377.44. The purity is usually 95%.

BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Design and Synthesis of Analog Compounds

Researchers have developed analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase (GLS), which plays a crucial role in cancer cell metabolism. These analogs aim to retain the inhibitory potency of BPTES while improving drug-like properties such as aqueous solubility. One such analog demonstrated similar potency to BPTES and exhibited enhanced solubility, showing potential for attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Anticancer Properties

A novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties was synthesized, showcasing a "cost-effective" approach. This compound demonstrated promising anticancer activity in a "60 lines screening" protocol, underscoring the potential of such hybrid compounds in cancer therapy (Yushyn et al., 2022).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, containing Schiff base, were reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

Several studies focused on the synthesis of new thiazolidinone, thiazoline, and thiophene derivatives, evaluating their antimicrobial potential. For instance, certain compounds exhibited promising activities against a variety of bacterial and fungal strains, highlighting the versatility of these synthesized compounds in combating microbial infections (Gouda et al., 2010).

Allosteric Inhibition of Glutaminase

Further investigation into the structural aspects of GLS inhibitors revealed that active glutaminase C forms supratetrameric oligomers, which can be disrupted by allosteric inhibitors like BPTES. This discovery opens new avenues for developing targeted therapies against tumors by inhibiting glutaminase activity, a critical pathway for tumor cell metabolism (Ferreira et al., 2013).

特性

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O2S2/c1-3-12-16-17-13(25-12)15-11(22)8-24-14-18-19-20-21(14)9-4-6-10(23-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSFNKOIGUWXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2718862.png)

![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)

![Ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate](/img/structure/B2718865.png)

![N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718870.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2718872.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2718874.png)

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)

![4-[(4-acetylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2718884.png)